1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol
Description
1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol is a pyridine-based compound featuring a propenyl substituent at the 4-position of the pyridine ring and an ethanol moiety at the 2-position. Its structure combines aromaticity (pyridine ring) with unsaturated (propenyl) and polar (ethanol) functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(4-prop-1-en-2-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6,8,12H,1H2,2-3H3 |
InChI Key |
MXHFNJLDXMYSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol typically involves the reaction of 4-prop-1-en-2-ylpyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone
Reduction: 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
- Functional Group Influence: The ethanol group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., ethanol, water) compared to ketone-containing analogs like 1-(4-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, which exhibit lower polarity .
- Synthetic Pathways: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., pyridinecarboxaldehyde + ketone in alkaline ethanol), followed by recrystallization . The ethanol group in the target compound may require additional reduction steps (e.g., NaBH₄ reduction of a ketone intermediate).
Mechanistic Insights:
- The propenyl group in the target compound may enhance π-π stacking interactions with biological targets (e.g., enzymes or DNA), a feature observed in pyrazoline derivatives with similar alkenyl substituents .
- The ethanol moiety could improve metabolic stability compared to ketone analogs, which are prone to enzymatic reduction or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
